molecular formula C3H3F3N4 B13407067 2-Methyl-5-(trifluoromethyl)tetrazole CAS No. 768-27-4

2-Methyl-5-(trifluoromethyl)tetrazole

Cat. No.: B13407067
CAS No.: 768-27-4
M. Wt: 152.08 g/mol
InChI Key: PCQICWDPWODMNF-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)tetrazole is a heterocyclic compound with the molecular formula C3H3F3N4. It is a derivative of tetrazole, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. One common method is the reaction of 2-methyl-2H-tetrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)tetrazole in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)tetrazole is unique due to the presence of both a methyl and a trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various chemical transformations and applications .

Properties

CAS No.

768-27-4

Molecular Formula

C3H3F3N4

Molecular Weight

152.08 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)tetrazole

InChI

InChI=1S/C3H3F3N4/c1-10-8-2(7-9-10)3(4,5)6/h1H3

InChI Key

PCQICWDPWODMNF-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C(F)(F)F

Origin of Product

United States

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